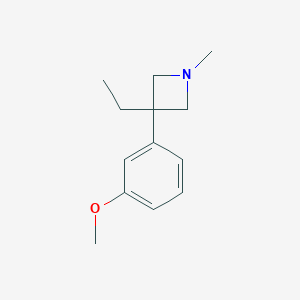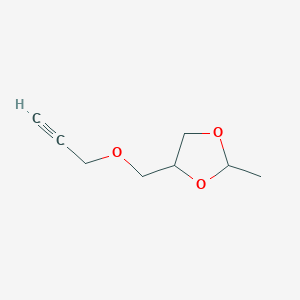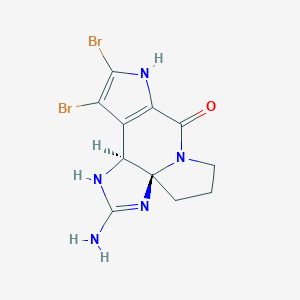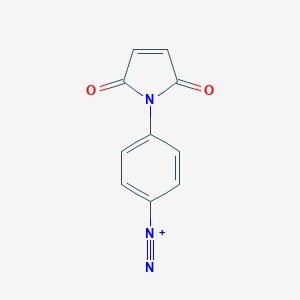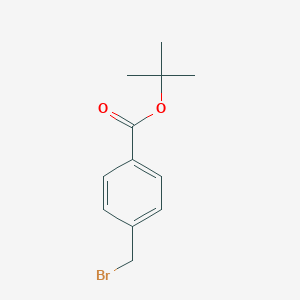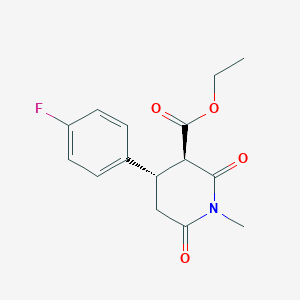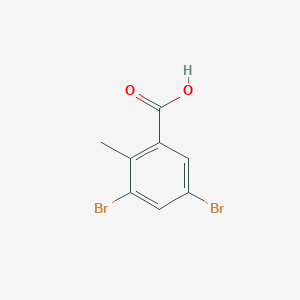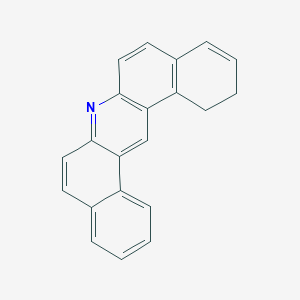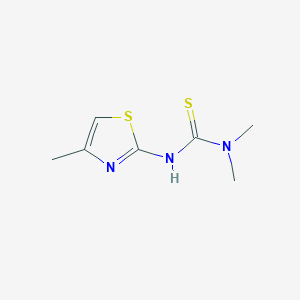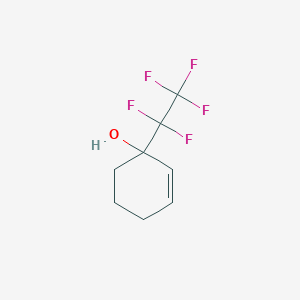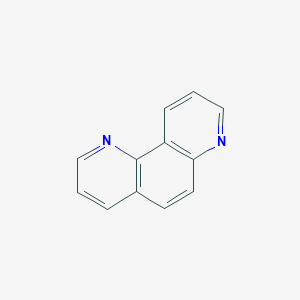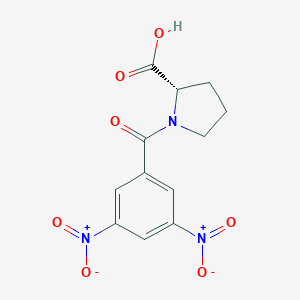
L-Proline, 1-(3,5-dinitrobenzoyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Proline, 1-(3,5-dinitrobenzoyl)-, also known as DNBP, is a chemical compound widely used in scientific research. It is a derivative of proline, one of the twenty amino acids that make up proteins. DNBP is a useful tool for studying the structure and function of proteins, as well as for developing new drugs and therapies.
作用机制
The mechanism of action of L-Proline, 1-(3,5-dinitrobenzoyl)- is based on its ability to react with specific amino acid residues in proteins, particularly lysine and arginine. L-Proline, 1-(3,5-dinitrobenzoyl)- forms covalent bonds with these residues, allowing researchers to track their movement and interactions in response to different stimuli. L-Proline, 1-(3,5-dinitrobenzoyl)- can also be used to study the conformational changes that occur in proteins in response to different stimuli, such as changes in pH or temperature.
Biochemical and Physiological Effects:
L-Proline, 1-(3,5-dinitrobenzoyl)- has been shown to have a variety of biochemical and physiological effects on proteins. It can disrupt protein-protein interactions, alter protein conformation, and affect protein stability. L-Proline, 1-(3,5-dinitrobenzoyl)- can also affect enzyme activity, as it can bind to active sites on enzymes and inhibit their function. In addition, L-Proline, 1-(3,5-dinitrobenzoyl)- has been shown to have anti-inflammatory and anti-cancer properties, although the mechanisms underlying these effects are not well understood.
实验室实验的优点和局限性
One of the main advantages of L-Proline, 1-(3,5-dinitrobenzoyl)- is its specificity for lysine and arginine residues in proteins. This allows researchers to selectively label and study specific amino acid residues in proteins, without affecting the rest of the protein structure. L-Proline, 1-(3,5-dinitrobenzoyl)- is also relatively easy to synthesize and purify, making it a convenient tool for scientific research.
However, there are also some limitations to the use of L-Proline, 1-(3,5-dinitrobenzoyl)- in lab experiments. L-Proline, 1-(3,5-dinitrobenzoyl)- can be toxic to cells at high concentrations, and its effects on protein function and stability can be difficult to predict. In addition, L-Proline, 1-(3,5-dinitrobenzoyl)- can only label lysine and arginine residues in proteins, limiting its usefulness for studying other amino acid residues.
未来方向
There are many potential future directions for research on L-Proline, 1-(3,5-dinitrobenzoyl)-. One area of interest is the development of new methods for synthesizing and purifying L-Proline, 1-(3,5-dinitrobenzoyl)-, to make it more accessible to researchers. Another area of interest is the development of new applications for L-Proline, 1-(3,5-dinitrobenzoyl)-, such as the study of protein-protein interactions in living cells. Finally, there is a need for further research on the biochemical and physiological effects of L-Proline, 1-(3,5-dinitrobenzoyl)-, particularly its potential as a therapeutic agent for diseases such as cancer and inflammation.
合成方法
L-Proline, 1-(3,5-dinitrobenzoyl)- can be synthesized using a variety of methods, including the reaction of proline with 3,5-dinitrobenzoyl chloride in the presence of a base, such as triethylamine. The resulting product is purified by column chromatography to obtain pure L-Proline, 1-(3,5-dinitrobenzoyl)-. Other methods of synthesis include the reaction of proline with 3,5-dinitrobenzoic acid in the presence of a coupling reagent, such as dicyclohexylcarbodiimide (DCC), or the reaction of proline with 3,5-dinitrobenzoyl azide in the presence of a catalyst, such as copper(I) iodide.
科学研究应用
L-Proline, 1-(3,5-dinitrobenzoyl)- is widely used in scientific research as a tool for studying the structure and function of proteins. It is particularly useful for studying the interactions between proteins and other molecules, such as drugs and ligands. L-Proline, 1-(3,5-dinitrobenzoyl)- can be used to label specific amino acid residues in proteins, allowing researchers to track the movement and interactions of these residues in response to different stimuli. L-Proline, 1-(3,5-dinitrobenzoyl)- can also be used to study protein-protein interactions, as well as protein-ligand interactions, by labeling specific binding sites on proteins.
属性
CAS 编号 |
103238-71-7 |
|---|---|
分子式 |
C12H11N3O7 |
分子量 |
309.23 g/mol |
IUPAC 名称 |
(2S)-1-(3,5-dinitrobenzoyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H11N3O7/c16-11(13-3-1-2-10(13)12(17)18)7-4-8(14(19)20)6-9(5-7)15(21)22/h4-6,10H,1-3H2,(H,17,18)/t10-/m0/s1 |
InChI 键 |
ILUIVNFRFIAWLJ-JTQLQIEISA-N |
手性 SMILES |
C1C[C@H](N(C1)C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
SMILES |
C1CC(N(C1)C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
规范 SMILES |
C1CC(N(C1)C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
同义词 |
N-(3,5-Dinitrobenzoyl)-L-proline |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethanone, 1-[2-(1,1-dimethylethyl)-3-methyl-2-cyclopropen-1-yl]-(9CI)](/img/structure/B34496.png)
